
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring, along with a carboxylic acid group at the 1 position. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid typically involves the bromination of 9,10-dihydrophenanthrene followed by carboxylation. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the 9 and 10 positions. The resulting dibromo compound is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group at the 1 position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and carboxylation. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, solvent selection and purification steps are crucial to obtaining high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms, yielding 9,10-dihydrophenanthrene-1-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene-1-carboxylic acid.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and carboxylic acid group, making it less reactive.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains a dioxo group instead of dibromo, leading to different reactivity and applications.
Phenanthrenequinone: An oxidized form of phenanthrene with distinct chemical properties.
Uniqueness
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
26687-68-3 |
|---|---|
Fórmula molecular |
C15H10Br2O2 |
Peso molecular |
382.05 g/mol |
Nombre IUPAC |
9,10-dibromo-9,10-dihydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C15H10Br2O2/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(18)19)12(9)14(13)17/h1-7,13-14H,(H,18,19) |
Clave InChI |
DTEGOPXOPWQGCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C(C(C2=C1)Br)Br)C(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


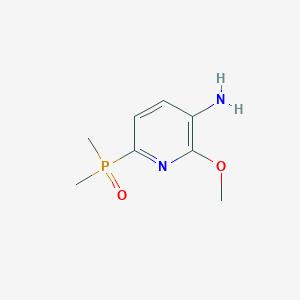
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)
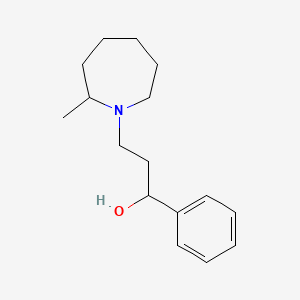
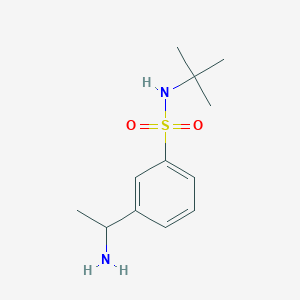
![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
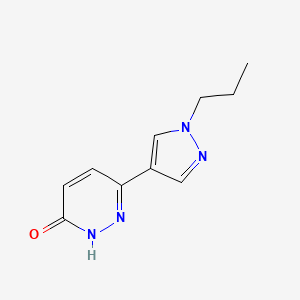

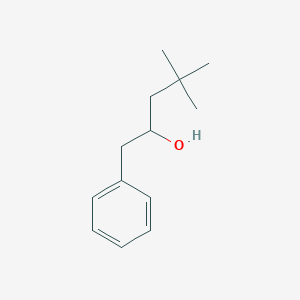

![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
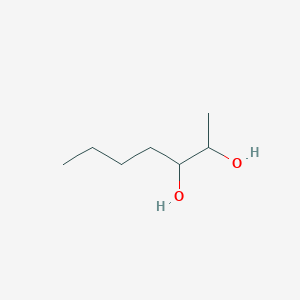
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
